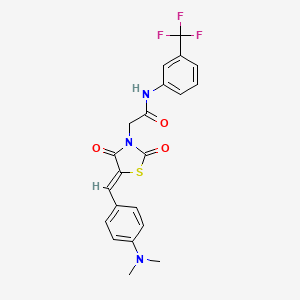

(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Descripción

This compound belongs to the thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing sulfur (thiazolidinone core), a benzylidene substituent, and an acetamide group linked to a trifluoromethylphenyl moiety. The Z-configuration of the benzylidene group and the electron-donating dimethylamino substituent at the para-position of the benzylidene are critical structural features.

Propiedades

IUPAC Name |

2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3S/c1-26(2)16-8-6-13(7-9-16)10-17-19(29)27(20(30)31-17)12-18(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKZBHLSZFXOLE-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H19F3N2O2S

- Molar Mass : 392.43 g/mol

- CAS Number : Not specified in the search results but can be derived from its structure.

The compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the dimethylamino group and trifluoromethyl phenyl moiety enhances its pharmacological potential.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazolidinone derivatives, including this compound.

-

Mechanism of Action :

- Thiazolidinones have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways such as PPARγ .

- For instance, compounds similar to (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have demonstrated significant cytotoxic effects against lung cancer cells (A549), with IC50 values indicating potent activity .

-

Case Studies :

- A study evaluated several thiazolidinone derivatives for their anticancer activity against various cell lines, revealing that modifications on the thiazolidinone scaffold could lead to enhanced cytotoxicity . The compound's structure suggests it may exhibit similar behavior due to its functional groups.

Antimicrobial Activity

Thiazolidinones are also recognized for their antibacterial and antifungal properties.

- Antibacterial Mechanism :

- Research Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones.

- Key Findings :

- Substituents on the thiazolidinone ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances anticancer activity by increasing lipophilicity and bioavailability .

- Modifications at specific positions on the thiazolidinone scaffold can lead to variations in potency against different cancer cell lines and microbial strains .

Inhibitory Activities

Thiazolidinones have been studied for their inhibitory effects on various enzymes involved in disease processes.

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Aldose Reductase | Moderate | |

| Lipoxygenase | Significant | |

| Histone Deacetylase | Effective |

These inhibitory activities suggest potential therapeutic applications in conditions like diabetes and cancer.

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazolidinone structure can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The thiazolidinone scaffold is also recognized for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The presence of the dimethylamino group is believed to contribute to increased membrane permeability, enhancing the compound's ability to penetrate microbial cells .

Anti-inflammatory Effects

Research has indicated that thiazolidinones can exhibit anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that compounds with thiazolidinone structures can provide neuroprotective benefits. They may help in reducing oxidative stress and inflammation in neuronal cells, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Delivery Systems

The unique chemical properties of (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, making it an important component in pharmaceutical formulations .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s closest structural analog, (Z)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 880796-49-6), provides a basis for comparison . Key differences and similarities are outlined below:

Table 1: Structural and Physicochemical Comparison

| Parameter | Target Compound | Analog (CAS: 880796-49-6) |

|---|---|---|

| Core Heterocycle | 2,4-dioxothiazolidin-3-yl (contains sulfur) | 2,5-dioxoimidazolidin-1-yl (contains nitrogen) |

| Benzylidene Substituent | 4-(dimethylamino) group (electron-donating via N) | 4-methoxy group (electron-donating via O) |

| Molecular Formula | C₂₁H₁₈F₃N₄O₃S (calculated) | C₂₀H₁₆F₃N₃O₄ |

| Molecular Weight | 487.45 g/mol (calculated) | 419.4 g/mol |

| Key Functional Groups | Trifluoromethylphenyl acetamide, dimethylamino-benzylidene, thiazolidinone | Trifluoromethylphenyl acetamide, methoxy-benzylidene, imidazolidinone |

Key Observations:

Heterocyclic Core: The thiazolidinone core in the target compound introduces sulfur, which may enhance lipophilicity and metabolic stability compared to the nitrogen-containing imidazolidinone analog. Sulfur’s larger atomic size could also alter binding interactions in biological systems .

This could influence reactivity in synthetic pathways or interactions with biological targets . The trifluoromethylphenyl group in both compounds contributes to high electronegativity and metabolic resistance, a common feature in pharmaceuticals to improve bioavailability .

Synthetic Considerations :

- The synthesis of such compounds typically involves multi-step processes, including condensation reactions (e.g., hydrazide-aldehyde condensations as in ). The presence of electron-donating groups on the benzylidene may require optimized reaction conditions to prevent side reactions .

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or toxicity data for the target compound, structural comparisons suggest hypotheses for further investigation:

- Biological Activity: Thiazolidinones are known for antimicrobial, anti-inflammatory, and antidiabetic properties. The dimethylamino group might enhance binding to kinases or proteases compared to methoxy analogs .

- Toxicity: The trifluoromethyl group’s persistence in environmental matrices (as noted in for similar compounds) warrants ecotoxicological studies.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .

Benzylidene Formation : Introducing the 4-(dimethylamino)benzylidene moiety via a Knoevenagel condensation using 4-(dimethylamino)benzaldehyde under acidic conditions (e.g., acetic acid) .

Acetamide Coupling : Reacting the intermediate with 3-(trifluoromethyl)phenylamine using chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in DMF .

Key Considerations : Monitor reaction progress via TLC, optimize solvent systems (e.g., DMF-acetic acid for recrystallization), and confirm Z-configuration via spectroscopic methods .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

- Methodological Answer :

- 1H NMR : The vinyl proton (CH=N) in the Z-isomer typically appears downfield (δ 7.8–8.2 ppm) due to deshielding from the adjacent carbonyl group. Coupling constants (J ≈ 12–14 Hz) between the vinyl proton and the aromatic protons further confirm the Z-geometry .

- IR Spectroscopy : A strong C=O stretch at ~1735 cm⁻¹ and C=N absorption at ~1595 cm⁻¹ support the thiazolidinone and benzylidene structures .

Q. What in vitro assays are suitable for initial hypoglycemic activity screening?

- Methodological Answer :

- Glucose Uptake Assays : Use 3T3-L1 adipocytes or C2C12 myotubes treated with the compound, measuring radiolabeled 2-deoxyglucose uptake .

- PPARγ Agonist Activity : Transactivation assays with luciferase reporters in HEK293 cells transfected with PPARγ plasmids .

- α-Glucosidase Inhibition : Monitor enzyme activity spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside as a substrate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the final compound?

- Methodological Answer :

- Solvent Optimization : Replace acetic acid with ethanol-DMF mixtures for recrystallization to reduce byproducts .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate benzylidene formation .

- Temperature Control : Lower reflux temperatures (70–80°C) during condensation steps to minimize decomposition .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by HPLC for final purity validation .

Q. How to resolve contradictions in biological activity data across studies (e.g., VEGFR-2 vs. PPARγ potency)?

- Methodological Answer :

Assay Validation : Ensure consistent cell lines (e.g., HUVECs for VEGFR-2) and positive controls (sorafenib for VEGFR-2, rosiglitazone for PPARγ) .

Compound Stability : Test degradation in DMSO stock solutions over time using LC-MS .

Off-Target Screening : Perform kinase profiling or proteome-wide binding assays to identify secondary targets .

Q. What computational strategies are effective for predicting binding modes to VEGFR-2 or PPARγ?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 4ASD for VEGFR-2, 2PRG for PPARγ). Focus on hydrogen bonding with key residues (e.g., Lys868 in VEGFR-2, Tyr473 in PPARγ) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical interaction hotspots .

- Free Energy Calculations : Apply MM-PBSA/GBSA to rank derivatives based on binding affinity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

Core Modifications : Synthesize analogs with varying substituents on the benzylidene (e.g., -OCH₃, -NO₂) and acetamide (e.g., halogenated phenyl groups) .

Bioisosteric Replacement : Replace the trifluoromethyl group with -CF₂H or -CN to evaluate metabolic stability .

Pharmacophore Mapping : Use Discovery Studio to align active conformers and identify essential moieties (e.g., the thiazolidinone dione for PPARγ binding) .

Q. What advanced analytical techniques validate structural integrity and purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.